3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-29-22(15-21(28-29)16-5-7-17(26)8-6-16)24(31)27-18-9-10-23-20(14-18)25(32)30-12-3-2-4-19(30)11-13-33-23/h5-10,14-15,19H,2-4,11-13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXSSUJIIOKBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCC5CCCCN5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a fluorophenyl group in its structure suggests that it may interact with its targets through aromatic interactions.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by F6279-0596. Fluorinated compounds are often used in medicinal chemistry due to their ability to increase the binding affinity of protein-ligand complexes.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has shown potential biological activity across various studies. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex tricyclic structure with a pyrazole moiety and a fluorophenyl group, which contributes to its unique biological profile. The synthesis typically involves multi-step organic reactions, including cyclization and oxidation processes, optimized for yield and purity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant inhibition of cancer cell proliferation and invasion through mechanisms involving apoptosis induction and modulation of critical signaling pathways such as Notch-AKT .
Table 1: Summary of Anticancer Activity in Cell Lines
| Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.96 | Induces G2/M phase arrest and apoptosis |
| MDA-MB-231 | 0.80 | Suppresses Notch-AKT signaling |
| SK-BR-3 | 1.21 | Increases reactive oxygen species (ROS) |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It appears to induce oxidative stress within cancer cells, leading to apoptosis through caspase-dependent pathways . The modulation of apoptotic markers such as Bcl-2 and Bax further supports its role in promoting cell death in malignant tissues.
Pharmacological Implications
The unique structure of This compound suggests potential applications beyond oncology, including anti-inflammatory and antimicrobial activities . The fluorophenyl group may enhance bioavailability and target specificity.
Table 2: Potential Pharmacological Applications
| Application | Description |
|---|---|
| Anticancer | Inhibits cell growth in various cancer types |
| Anti-inflammatory | Modulates inflammatory pathways |
| Antimicrobial | Potential activity against resistant strains |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires a combination of Design of Experiments (DoE) and flow chemistry techniques. For example, continuous-flow systems enable precise control over reaction parameters (temperature, residence time) to minimize side reactions and improve reproducibility. Statistical modeling (e.g., response surface methodology) can identify critical variables, such as stoichiometry or catalyst loading, that influence yield . Additionally, purification via recrystallization or chromatography should be guided by NMR and HPLC-MS to confirm purity .
Q. What analytical techniques are most effective for characterizing the tricyclic core and fluorophenyl-pyrazole moiety?
- Methodological Answer:
- X-ray crystallography resolves the 3D conformation of the tricyclic core, particularly the oxa-azatricyclo system, to confirm regioselectivity during synthesis .
- ¹H/¹³C NMR with DEPT-135 and 2D experiments (COSY, HSQC) assigns signals for the fluorophenyl group and pyrazole ring. The deshielded proton at C5 of the pyrazole (δ ~8.5 ppm) indicates conjugation with the carboxamide group .
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, especially for the heteroatom-rich structure .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer:
- Kinase inhibition assays (e.g., ADP-Glo™) to evaluate interactions with ATP-binding pockets, given the compound’s pyrazole-carboxamide motif .
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .
- Fluorescence-based binding studies to probe non-covalent interactions with DNA or proteins, leveraging the fluorophenyl group’s π-stacking potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient oxadiazole ring may undergo nucleophilic attack at the carbonyl group .
- Molecular dynamics simulations model solvent effects on transition states, particularly in polar aprotic solvents like DMF, which stabilize charged intermediates .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer:
- Pharmacokinetic profiling via LC-MS/MS quantifies bioavailability and metabolic stability. Poor solubility (logP >3) may limit absorption, necessitating formulation with cyclodextrins or PEGylation .
- Metabolite identification using liver microsomes identifies degradation pathways (e.g., cytochrome P450-mediated oxidation of the fluorophenyl group) .
Q. How does the oxa-azatricyclo system influence supramolecular interactions in crystal packing?
- Methodological Answer:
- Hirshfeld surface analysis maps intermolecular contacts (e.g., C–H···O hydrogen bonds between the tricyclic core and carboxamide groups) .
- Thermogravimetric analysis (TGA) correlates thermal stability with packing density, revealing weaker van der Waals forces in loosely packed polymorphs .
Q. What synthetic challenges arise from the regioselectivity of the pyrazole-carboxamide coupling?
- Methodological Answer:
- Protecting group strategies (e.g., Boc for amines) prevent unwanted side reactions during coupling. The methyl group at N1 of the pyrazole reduces steric hindrance, favoring coupling at C5 .
- Microwave-assisted synthesis enhances reaction efficiency by reducing activation energy for carboxamide bond formation .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?
- Methodological Answer:
- Bioisosteric replacement : Substituting the 4-fluorophenyl group with a 3-chlorophenyl moiety may improve hydrophobic interactions with target pockets .
- Fragment-based drug design : Co-crystallization with the target protein (e.g., PARP-1) identifies critical binding residues, enabling rational substitutions in the tricyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
